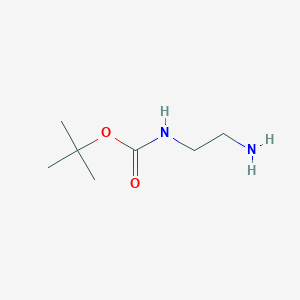

N-Boc-ethylenediamine

Overview

Description

N-Boc-ethylenediamine (tert-butyl (2-aminoethyl)carbamate, CAS 57260-73-8) is a bifunctional compound featuring a primary amine group and a Boc (tert-butoxycarbonyl)-protected secondary amine. Its molecular formula is C₇H₁₆N₂O₂ (MW 160.22 g/mol), with a density of 1.012 g/mL (20°C) and a boiling point of 72–80°C at 0.1 mmHg . The Boc group serves as a temporary protective moiety for amines, enabling selective reactivity in multi-step syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NH2-C2-NH-Boc involves several steps:

C-allenylation: D-galactopyranose pentaacetate is reacted with propargyl trimethylsilane in the presence of a Lewis acid.

Iodination: The resulting allenyl galactopyranosyl tetraacetate is iodinated to form diiodoallyl galactopyranosyl tetraacetate.

Displacement: The allylic iodide is displaced with tert-butyl N-(2-aminoethyl)carbamate.

Catalytic Hydrogenation: Vinyl iodide is hydrogenated to form an alkane.

Deprotection: The acetyl and tert-butyl groups are removed using acid-catalyzed hydrolysis.

Industrial Production Methods

Industrial production methods for NH2-C2-NH-Boc typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

NH2-C2-NH-Boc undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized under specific conditions.

Reduction: The carbamate group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products

The major products formed from these reactions include various substituted carbamates, primary amines, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

N-Boc-ethylenediamine serves as a key intermediate in the synthesis of various pharmaceutical agents. Its protection of the amine group allows for selective reactions that are crucial in drug development.

Case Study: Peptidomimetics

A study demonstrated the use of this compound in generating peptidomimetic compounds. The selective deprotection of the N-Boc group was achieved using oxalyl chloride, facilitating the formation of free amines necessary for subsequent reactions. This method showed moderate yields and highlighted the utility of this compound in synthesizing complex peptide-like structures .

Polymer Chemistry

This compound has been employed in the modification of polymer membranes, particularly in enhancing desalination processes. By incorporating this compound into polyamide membranes, researchers have been able to fine-tune the surface properties, which significantly improves water permeability and salt rejection rates.

Case Study: Membrane Modification

In a recent study, membranes modified with this compound exhibited enhanced performance due to controlled surface chemistry. The incorporation of Boc-protected ethylenediamine allowed for precise adjustments to the membrane's structure, leading to improved desalination efficiency .

Electrocatalysis

The compound has also found applications in electrocatalysis, particularly in modifying catalyst surfaces to improve their performance.

Case Study: Co3O4 Nanoparticles

Research involving Co3O4 nanoparticles demonstrated that modifying these materials with this compound significantly enhanced their electrocatalytic activity. The presence of the Boc group facilitated better interaction between the catalyst and reactants, leading to improved reaction kinetics .

Synthesis of Dyes

This compound plays a role in the synthesis of dyes, particularly BODIPY dyes, which are important in various applications including fluorescence imaging and sensing.

Case Study: BODIPY Dye Synthesis

A synthesis route involving this compound was explored for creating a new tripod BODIPY dye. The process highlighted the compound's ability to contribute to complex dye structures while maintaining high yields and purity .

Data Table: Applications Overview

Mechanism of Action

NH2-C2-NH-Boc functions as a linker in PROTACs, facilitating the binding of target proteins to E3 ubiquitin ligases. This interaction leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is crucial for maintaining cellular protein homeostasis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Boc-N-methylethylenediamine (CAS 121492-06-6)

| Property | N-Boc-ethylenediamine | N-Boc-N-methylethylenediamine |

|---|---|---|

| Molecular Formula | C₇H₁₆N₂O₂ | C₈H₁₈N₂O₂ |

| Molecular Weight | 160.22 g/mol | 174.24 g/mol |

| Boiling Point | 72–80°C (0.1 mmHg) | Not reported |

| Solubility | Miscible with methanol, CHCl₃ | Likely similar |

| Key Differences | Unsubstituted ethylenediamine | Methyl substitution increases steric hindrance |

| Applications | General amine protection | Tailored for sterically hindered syntheses |

- Research Findings : The methyl group in N-Boc-N-methylethylenediamine reduces nucleophilicity compared to this compound, making it suitable for selective alkylation or acylation in complex molecules .

Hexamethylenediamine (CAS 124-09-4)

| Property | This compound | Hexamethylenediamine |

|---|---|---|

| Molecular Formula | C₇H₁₆N₂O₂ | C₆H₁₆N₂ |

| Molecular Weight | 160.22 g/mol | 116.20 g/mol |

| Boiling Point | 72–80°C (0.1 mmHg) | 204–205°C |

| Solubility | Hydrophobic (Boc group) | Hydrophilic (unprotected amine) |

| Key Differences | Boc-protected, short chain | Unprotected, longer chain |

| Applications | Controlled functionalization | Crosslinking in nylon production |

- Research Findings : In amide bond formation, this compound achieved 90% yield in a DOTA-GA anhydride reaction, while hexamethylenediamine yielded only 60% due to reduced solubility and side reactions .

N-Boc-butylenediamine (CAS varies)

| Property | This compound | N-Boc-butylenediamine |

|---|---|---|

| Chain Length | 2 carbons | 4 carbons |

| Molecular Weight | 160.22 g/mol | ~188.27 g/mol (estimated) |

| Key Differences | Shorter chain, higher rigidity | Longer chain, increased flexibility |

| Applications | Peptide linkers, metal chelates | Flexible spacers in drug design |

- Research Findings : Coupling reactions with this compound and N-Boc-butylenediamine both yielded 35–42% for indole/benzimidazole derivatives, suggesting chain length minimally impacts reactivity in these systems .

Key Comparative Insights

Reactivity and Solubility

Biological Activity

N-Boc-ethylenediamine is a derivative of ethylenediamine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by data tables and relevant case studies.

1. Synthesis of this compound

This compound is synthesized through various methods, primarily involving the protection of ethylenediamine with a Boc (tert-butoxycarbonyl) group. The most common synthesis method involves the reaction of ethylenediamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a phase transfer catalyst to enhance yields. The reaction conditions typically require careful control to minimize side reactions, such as the formation of bis-Boc-protected derivatives.

Synthesis Overview

| Method | Key Reagents | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection | Ethylenediamine + Boc2O | 82-86% | Requires phase transfer catalyst for improved yield |

| Large Scale Synthesis | Ethylenediamine + p-nitrophenyl carbonate | 94-96% | Simplified procedure with fewer by-products |

2. Biological Activity

This compound has been investigated for its biological activities, particularly in cancer research and as a precursor for various bioactive compounds.

Anticancer Properties

Recent studies have demonstrated that this compound and its derivatives exhibit significant anti-proliferative activity against various cancer cell lines. For instance, a study reported the synthesis of this compound analogues that showed considerable inhibitory effects on the HL60 cell line, which is a model for human leukemia .

The structure-activity relationship (SAR) studies indicated that modifications to the this compound scaffold could enhance its potency as an anticancer agent. Molecular docking studies have identified interactions with key proteins involved in apoptosis, such as caspase-3 and glutathione S-transferase P1-1, suggesting a mechanism of action that warrants further exploration .

Table: Biological Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound Derivative 1 | HL60 | 5.7 ± 1.2 | Caspase-3 inhibition |

| This compound Derivative 2 | HL60 | 1.6 ± 1.3 | GSTP1-1 binding |

Case Study: Antiproliferative Activity

In a notable study, researchers synthesized several this compound derivatives and evaluated their antiproliferative effects on cancer cell lines. The findings highlighted that certain modifications to the Boc group significantly increased the compounds' inhibitory effects on cell proliferation, demonstrating the importance of structural optimization in drug design .

4. Applications in Drug Development

This compound serves as an important building block in the synthesis of peptide-based drugs and radiopharmaceuticals. Its ability to form stable conjugates with amino acids makes it valuable for developing therapeutic agents targeting various diseases, including cancer and inflammatory conditions .

Summary of Applications

- Peptide Synthesis : Used in coupling reactions to create peptide analogues.

- Radiopharmaceuticals : Investigated for use in imaging tumors and inflammation.

- Anticancer Agents : Potential lead compound for developing new anticancer therapies.

Q & A

Basic Research Questions

Q. What are the standard reaction conditions for introducing N-Boc-ethylenediamine into peptide or oligonucleotide synthesis?

this compound is commonly used in solid-phase peptide synthesis (SPPS) or oligonucleotide conjugation. Typical conditions involve coupling via carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF at room temperature for 12–24 hours. The Boc group is later removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) (20–50% v/v, 1–2 hours) . Characterization of intermediates is often performed via H NMR to confirm Boc protection and amine deprotection .

Q. How can researchers ensure purity of this compound in synthetic workflows?

Purity (>98%) is critical for reproducibility. Methods include:

- Column chromatography : Use silica gel with eluents like ethyl acetate/hexane gradients.

- Recrystallization : Dissolve in hot ethanol and cool to 4°C for crystal formation.

- HPLC monitoring : For Boc-deprotected intermediates, reverse-phase C18 columns with acetonitrile/water gradients are effective .

Q. What solvents are compatible with this compound in organic synthesis?

The compound is soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform). Avoid protic solvents (e.g., water, methanol) during Boc protection to prevent premature deprotection. Post-deprotection, aqueous systems are permissible .

Q. How does the Boc group influence reaction kinetics in multi-step syntheses?

The tert-butoxycarbonyl (Boc) group sterically shields the amine, slowing nucleophilic reactions. For example, in dendrimer synthesis, bulky Boc-protected ethylenediamine requires extended reaction times (e.g., 40 days at 45°C) compared to unprotected analogs .

Advanced Research Questions

Q. How can researchers resolve contradictory data in Boc-deprotection efficiency across different applications?

Inconsistent deprotection may arise from:

- Acid sensitivity : Co3O4 nanoparticle-modified catalysts (used in electrocatalysis) may adsorb TFA, reducing deprotection efficiency. Use stronger acids (e.g., HCl/dioxane) or prolonged reaction times .

- Solvent effects : TFA in DCM is standard, but for hydrophilic substrates (e.g., BODIPY dyes), aqueous-compatible deprotection (e.g., HCl in THF/water) may improve yields .

Q. What strategies mitigate side reactions during this compound-mediated crosslinking?

Competing acylation or oxidation can occur. Mitigation includes:

- Temperature control : Maintain reactions below 40°C to prevent thermal degradation.

- Inert atmosphere : Use argon/nitrogen to avoid oxidation of free amines post-deprotection .

- Selective protection : Introduce orthogonal protecting groups (e.g., Fmoc) for multi-functional intermediates .

Q. How can this compound improve selectivity in targeted drug delivery systems?

The Boc-protected spacer enables controlled conjugation. For example:

- Bile acid transporters : Conjugation via this compound enhances cellular uptake in liver-targeted imaging agents .

- Blood-brain barrier penetration : Boc-deprotected ethylenediamine in gold nanoclusters improves CNS delivery .

Q. What analytical techniques are optimal for characterizing Boc-protected intermediates in complex matrices?

Advanced methods include:

- MALDI-TOF MS : For molecular weight validation of dendrimers or peptide conjugates .

- Fluorescence spectroscopy : To track BODIPY dye synthesis (ex/em: 488/520 nm) .

- XPS : Confirm surface functionalization of Co3O4 nanoparticles in electrocatalysis studies .

Q. How do structural modifications of this compound impact antimicrobial activity in cationic amphiphiles?

Extending the linker length (e.g., replacing ethylenediamine with diaminohexane) increases hydrophobicity, enhancing Gram-negative bacterial membrane disruption. Activity is validated via MIC assays against E. coli and S. aureus .

Q. Methodological Guidance

Designing experiments to optimize reaction yields in Boc-mediated syntheses:

- DoE (Design of Experiments) : Vary temperature, solvent, and stoichiometry to identify critical parameters.

- In situ monitoring : Use FTIR to track carbonyl (C=O) peak disappearance (~1740 cm) during coupling .

Troubleshooting low yields in reductive amination involving this compound:

- Catalyst selection : NaBH(OAc) is superior to NaBH for sterically hindered amines.

- Solvent polarity : Use dichloroethane over DMSO to reduce side reactions .

Analyzing contradictory results in Boc-deprotection kinetics:

Properties

IUPAC Name |

tert-butyl N-(2-aminoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)9-5-4-8/h4-5,8H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCSUUGBCMTKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276679 | |

| Record name | N-Boc-ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57260-73-8 | |

| Record name | N-BOC-ethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57260-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Boc-ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(2-aminoethyl)-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.